Pirimiphos-methyl is a phosphorothioate insecticide, primarily used for pest control in agricultural settings. It was developed by Imperial Chemical Industries Ltd., now part of Syngenta, and first marketed in 1977. The compound is known for its effectiveness against various pests, including those that transmit diseases such as Chagas disease in the Americas. It is typically applied as a residual pesticide, often incorporated into interior surface paints to provide long-lasting protection against insects .
Pirimiphos-methyl acts as an acetylcholinesterase (AChE) inhibitor [, ]. AChE is a vital enzyme in the nervous system responsible for breaking down acetylcholine, a neurotransmitter. Pirimiphos-methyl binds to AChE, preventing it from degrading acetylcholine. This leads to an accumulation of acetylcholine at nerve synapses, causing overstimulation of the nervous system. Symptoms of AChE inhibition can range from nausea and dizziness to paralysis and respiratory failure at high exposures [].
Pirimiphos-methyl exhibits low acute toxicity in animal studies. However, chronic exposure can lead to AChE inhibition, as discussed earlier. Direct contact, inhalation, or ingestion of pirimiphos-methyl should be avoided. It is corrosive to tin and mild steel []. The EPA classifies pirimiphos-methyl as a “moderately toxic” compound [].
Pirimiphos-methyl belongs to a class of insecticides known as organophosphates. Its primary insecticidal effect is achieved through the inhibition of the enzyme acetylcholinesterase (AChE) in the insect's nervous system []. AChE is responsible for breaking down the neurotransmitter acetylcholine, which plays a crucial role in nerve impulse transmission. By inhibiting AChE, pirimiphos-methyl leads to an accumulation of acetylcholine at the nerve synapses, causing uncontrolled nerve firing and ultimately leading to insect death.
Scientific research has demonstrated the efficacy of pirimiphos-methyl against a broad spectrum of stored-product insect pests, including beetles, weevils, and moths []. Studies have shown successful application of pirimiphos-methyl in protecting stored grains such as corn, sorghum, and seeds. Additionally, research has explored the use of pirimiphos-methyl in cattle ear tags for fly control.
While pirimiphos-methyl is effective as an insecticide, research also focuses on its environmental fate and potential hazards. Studies have shown that pirimiphos-methyl readily hydrolyzes in the environment, breaking down into other compounds []. This indicates that it is not considered persistent in the environment. However, research on the effects of pirimiphos-methyl on non-target organisms, including mammals and birds, is crucial for safe application. Studies have explored the potential for bioaccumulation and reported varying levels of toxicity in different species [, ].
Pirimiphos-methyl undergoes hydrolysis and photolysis, with its stability dependent on pH levels. Hydrolysis occurs rapidly at acidic pH (around pH 4) and very slowly at neutral pH (7), while photolysis is notably rapid. The compound can also react with strong acids or bases, leading to degradation into less toxic products .
The main chemical reaction for synthesizing pirimiphos-methyl involves the following steps:
Pirimiphos-methyl exhibits significant biological activity as an insecticide. It acts primarily by inhibiting acetylcholinesterase, an essential enzyme for proper nervous system function in insects. This inhibition leads to the accumulation of acetylcholine, resulting in paralysis and death of the pest. Studies have shown that while pirimiphos-methyl induces some genotoxic effects in vitro, it does not appear to be genotoxic in vivo .
The synthesis of pirimiphos-methyl can be summarized as follows:
This multi-step process allows for the creation of the active compound used in pest control applications .
Pirimiphos-methyl is widely used in agriculture for controlling a variety of pests, particularly in stored grain and crop settings. Its applications include:
Research indicates that pirimiphos-methyl interacts with various environmental factors, influencing its efficacy and degradation:
Pirimiphos-methyl shares structural similarities with several other organophosphate insecticides. Below is a comparison highlighting its uniqueness among similar compounds:
Compound Name | Structure Type | Mechanism of Action | Unique Features |
---|---|---|---|
Pirimiphos-ethyl | Organophosphate | Acetylcholinesterase inhibitor | Ethoxy groups instead of methoxy groups |
Chlorpyrifos | Organophosphate | Acetylcholinesterase inhibitor | Broad-spectrum insecticide; higher toxicity levels |
Malathion | Organophosphate | Acetylcholinesterase inhibitor | Rapidly degraded by sunlight; less persistent |
Diazinon | Organophosphate | Acetylcholinesterase inhibitor | Primarily used for soil application |
Pirimiphos-methyl's unique combination of structural features and biological activity makes it particularly effective against specific pests while maintaining a different toxicity profile compared to other organophosphates .
Pirimiphos-methyl is manufactured through a well-established two-stage synthetic pathway that involves the sequential assembly of the pyrimidine ring system followed by phosphorylation [1] [2]. The industrial production methodology employs a controlled reaction sequence utilizing specific raw materials in predetermined stoichiometric ratios.
The primary substrate for pirimiphos-methyl synthesis is 2-diethylamino-6-methyl-4-hydroxypyrimidine, which serves as the nucleophilic component in the phosphorylation reaction [1]. This pyrimidine derivative is combined with O,O-dimethyl thiophosphoryl chloride as the phosphorylating agent to form the desired organophosphorus insecticide [1]. The reaction requires potassium carbonate as an acid-binding agent to neutralize the hydrogen chloride generated during the phosphorylation process [1].
Raw Material | Quantity | Function | Purity |
---|---|---|---|
2-diethylamino-6-methyl-4-hydroxypyrimidine | 25g (0.14mol) | Primary substrate | 98% |
Potassium carbonate (aqueous) | 64.5g (0.21mol) | Acid-binding agent | 45% solution |
Toluene | 200ml | Reaction solvent | Technical grade |
O,O-dimethyl thiophosphoryl chloride | 21.5g (0.133mol) | Phosphorylating agent | 99% |
The reaction mechanism proceeds through nucleophilic substitution at the phosphorus center, where the hydroxyl group of the pyrimidine attacks the electrophilic phosphorus atom of the thiophosphoryl chloride [1]. This results in the formation of the phosphorothioate linkage characteristic of pirimiphos-methyl, with the concurrent elimination of hydrogen chloride [1].
The industrial synthesis of pirimiphos-methyl employs a carefully controlled two-stage process optimized for maximum yield and product quality [1]. The first stage involves dehydration under reduced pressure to remove water from the reaction system, which is critical for preventing hydrolysis of the phosphorylating agent [1].
The dehydration process operates under specific pressure conditions of 350-450 mmHg at temperatures ranging from 78°C to 93°C [1]. This stage continues until the moisture content reaches below 800 parts per million, ensuring optimal conditions for the subsequent phosphorylation reaction [1]. The temperature control during this phase is maintained through constant monitoring, with the reaction proceeding for approximately 30 minutes once the target temperature of 93°C is achieved [1].
Process Parameter | Stage 1 (Dehydration) | Stage 2 (Phosphorylation) |
---|---|---|
Temperature | 78-93°C | 20°C |
Pressure | 350-450 mmHg | Atmospheric |
Duration | 0.5h | 4-5h |
Moisture content | <800 ppm | Controlled |
The second stage involves the controlled addition of O,O-dimethyl thiophosphoryl chloride through a constant pressure dropping funnel over a period of 4-5 hours [1]. This extended addition time ensures complete reaction while minimizing side reactions that could lead to impurity formation [1]. Following the addition, the reaction mixture undergoes an additional 1-hour insulation period to ensure complete conversion [1].
The optimization strategy incorporates precise temperature control throughout both stages, with the reaction mixture being cooled to 30-40°C after completion of the phosphorylation reaction [1]. This cooling step is critical for product stability and facilitates the subsequent purification steps [1].
The purification of pirimiphos-methyl technical material involves multiple analytical techniques to ensure product quality and compliance with international specifications [3] [4]. The primary purification method includes filtration of salt residues followed by solvent removal under reduced pressure at -0.095 MPa [1].
Quality control procedures employ quantitative phosphorus-31 nuclear magnetic resonance spectroscopy for impurity determination [3]. This analytical method provides precise quantification of organophosphorus impurities relative to the pirimiphos-methyl content [3]. The nuclear magnetic resonance analysis utilizes deuterated chloroform as the solvent, with samples analyzed under standardized conditions [3].
NMR Parameter | Specification |
---|---|
Observed nucleus | ³¹P |
Relaxation delay | >50 seconds |
Pulse width | 90° |
Number of scans | 64 |
Spectral width | 150 ppm |
Temperature | Ambient |
The chemical shifts for impurity identification are well-established, with pirimiphos-methyl appearing at 64 ppm relative to 85% phosphoric acid [3]. Major impurities include O,O-dimethyl phosphorochloridothioate at 72.8 ppm, O,O,S-trimethyl phosphorothioate at 32 ppm, and iso-pirimiphos-methyl at 93 ppm [3].
High-performance liquid chromatography serves as an alternative analytical method for pirimiphos-methyl quantification [5]. The chromatographic separation utilizes a reversed-phase C18 column with acetonitrile:water (85:15 v/v) as the mobile phase [5]. Detection occurs at 254 nm wavelength, providing a retention time of approximately 9.29 minutes for pirimiphos-methyl [5].
Gas chromatography coupled with electron capture detection represents another validated analytical approach [6]. This method employs a DB-5 column (15 m × 0.32 mm internal diameter) with hydrogen as the carrier gas [6]. The analysis conditions include an injector temperature of 275°C, column temperature of 220°C, and detector temperature of 300°C [6].
Impurity | Content (%) | Maximum Allowed (g/kg) | CAS Number |
---|---|---|---|
Iso-pirimiphos-methyl | 0.03 | 5.0 | 76471-79-9 |
O,O,S-trimethyl phosphorodithioate | 0.05 | 5.0 | 2953-29-9 |
O,O,S-trimethyl phosphorothioate | 0.05 | 5.0 | 152-20-5 |
O,O,O-trimethyl phosphorothioate | 0.03 | 5.0 | 152-18-1 |
The final product quality specifications require a minimum pirimiphos-methyl content of 880 g/kg in technical material [7]. The manufacturing process consistently achieves yields of 92.0% with product purity of 98.6% as determined by liquid chromatography [1]. Water content must not exceed 2 g/kg to ensure product stability during storage [7].
Pirimiphos-ethyl represents the closest structural analogue to pirimiphos-methyl, differing only in the alkyl substitution pattern on the phosphorus atom [8] [9]. While pirimiphos-methyl contains dimethyl phosphorothioate moiety, pirimiphos-ethyl incorporates diethyl phosphorothioate groups [10] [11].
The molecular characteristics distinguish these compounds significantly. Pirimiphos-methyl possesses a molecular formula of C₁₁H₂₀N₃O₃PS with a molecular weight of 305.33 g/mol [12], whereas pirimiphos-ethyl exhibits the formula C₁₃H₂₄N₃O₃PS with a molecular weight of 333.39 g/mol [10]. This molecular weight difference of 28 atomic mass units reflects the presence of two additional methylene groups in the ethyl derivative [10].
Property | Pirimiphos-methyl | Pirimiphos-ethyl |
---|---|---|
Molecular Formula | C₁₁H₂₀N₃O₃PS | C₁₃H₂₄N₃O₃PS |
Molecular Weight | 305.33 g/mol | 333.39 g/mol |
CAS Number | 29232-93-7 | 23505-41-1 |
Phosphorus Moiety | O,O-dimethyl phosphorothioate | O,O-diethyl phosphorothioate |
The synthesis pathways for both compounds utilize identical pyrimidine precursors but differ in the phosphorylating agents employed [13]. Pirimiphos-methyl synthesis requires O,O-dimethyl thiophosphoryl chloride, while pirimiphos-ethyl production utilizes O,O-diethyl phosphorochloridothioate [13]. Both reactions proceed under similar temperature and reaction time conditions, suggesting comparable reaction mechanisms [13].
Analytical differentiation between these structural analogues relies on multiple techniques [8]. Ultraviolet spectrophotometry reveals similar absorption maxima for both compounds, with detection possible at 254 nm and 298 nm [8]. However, thin-layer chromatography provides effective separation using hexane-acetone (17:3) as the mobile phase on silica gel [8].
High-performance liquid chromatography offers superior resolution for distinguishing pirimiphos-methyl from pirimiphos-ethyl [8]. The compounds exhibit different retention times on reversed-phase columns, enabling reliable identification and quantification [8]. Gas chromatography-mass spectrometry provides definitive identification through characteristic fragmentation patterns unique to each compound [8].
Immunoassay cross-reactivity studies demonstrate significant differentiation between the compounds [9]. Monoclonal antibodies developed against pirimiphos-methyl show 38.1% cross-reactivity with pirimiphos-ethyl [9]. This reduced cross-reactivity enables selective detection of pirimiphos-methyl in the presence of its ethyl analogue [9].
The hydrolysis characteristics of both compounds generate identical degradation products [8]. Both pirimiphos-methyl and pirimiphos-ethyl hydrolyze to form 2-diethylamino-4-hydroxy-6-methylpyrimidine under acidic conditions [8]. This common hydrolysis product necessitates alternative analytical approaches for compound-specific analysis in environmental samples [8].
Irritant;Environmental Hazard